1-Boc-2-プロピルピペラジン

説明

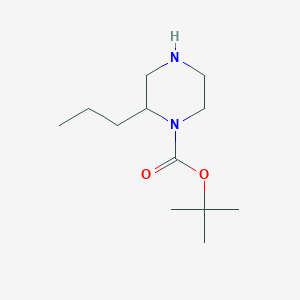

Tert-Butyl 2-propylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 2-propylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-propylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピペラジン誘導体の合成

1-Boc-2-プロピルピペラジンは、ピペラジン誘導体の合成に重要な役割を果たします . ピペラジンとその誘導体は、幅広い生物学的および薬理学的活性を示します . それらは、トリメタジジン、ラノラジン、ベフラリン、アリピプラゾール、クエチアピン、インジナビル、シタグリプチン、およびベスティピタントなどの薬剤に広く使用されています .

1,2-ジアミン誘導体の環化

この化合物は、スルホニウム塩を用いた1,2-ジアミン誘導体の環化に使用されます . DBUの存在下で、(S, S)-N,N'-ビスノシルジアミン1とジフェニルビニルスルホニウムトリフラート2との間の環形成反応により、保護されたピペラジンが生成されます .

アザ-マイケル付加

1-Boc-2-プロピルピペラジンは、ジアミン5とインサイチュで生成されたスルホニウム塩2との間のアザ-マイケル付加に関与しています .

インダゾールDNAジャイレース阻害剤の合成

1-Boc-2-プロピルピペラジンは、インダゾールDNAジャイレース阻害剤の合成に使用されます . これらの阻害剤は、DNA複製を阻害することにより細菌の増殖を阻害できるため、医薬品化学の分野で重要です。

アルファ、ベータ-ポリ(2-オキサゾリン)リポポリマーの調製

この化合物は、リビングカチオン性開環重合によるアルファ、ベータ-ポリ(2-オキサゾリン)リポポリマーの調製に重要な役割を果たします . これらのポリマーは、ドラッグデリバリーや組織工学における潜在的な用途を有しています。

ブッフバルト-ハートウィッグカップリング反応

1-Boc-2-プロピルピペラジンは、アリールハライドとのブッフバルト-ハートウィッグカップリング反応に関与しています . この反応は、炭素

作用機序

1-Boc-2-propyl-piperazine, also known as tert-Butyl 2-propylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C12H24N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

生化学分析

Biochemical Properties

tert-Butyl 2-propylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule .

Cellular Effects

tert-Butyl 2-propylpiperazine-1-carboxylate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of tert-Butyl 2-propylpiperazine-1-carboxylate involves its interactions at the molecular level. It may bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes that affect the function of the target molecule. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 2-propylpiperazine-1-carboxylate can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, which may be due to its interactions with cellular components and its influence on metabolic pathways .

Dosage Effects in Animal Models

The effects of tert-Butyl 2-propylpiperazine-1-carboxylate vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Transport and Distribution

The transport and distribution of tert-Butyl 2-propylpiperazine-1-carboxylate within cells and tissues are essential for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of tert-Butyl 2-propylpiperazine-1-carboxylate is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .

生物活性

tert-Butyl 2-propylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C${13}$H${22}$N${2}$O${2}$

- Molecular Weight : Approximately 250.33 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a propyl group, enhancing its lipophilicity and potential receptor interactions.

The biological activity of tert-butyl 2-propylpiperazine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. The piperazine moiety allows for modulation of enzyme activity and receptor binding, influencing cellular processes such as:

- Signal Transduction : The compound may alter pathways involved in cell signaling.

- Gene Expression : It can impact the transcriptional regulation of genes associated with various physiological responses.

Antimicrobial Properties

Research indicates that tert-butyl 2-propylpiperazine-1-carboxylate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy. For example, it exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming some reference drugs .

Neurological Effects

There is growing interest in the neuroprotective effects of piperazine derivatives, including tert-butyl 2-propylpiperazine-1-carboxylate. It has been studied for its potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Study on Antimicrobial Activity

A study evaluated the antibacterial efficacy of tert-butyl 2-propylpiperazine-1-carboxylate against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .

Cancer Cell Line Analysis

In research focused on cancer treatment, tert-butyl 2-propylpiperazine-1-carboxylate was tested on FaDu hypopharyngeal carcinoma cells. The compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics, highlighting its potential role in developing new cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| tert-butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate | Contains pyridine moiety | Antimicrobial properties |

| tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylate | Aromatic substitution | Potential FAK inhibition |

| tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | Cyanophenyl group | Antimicrobial activity |

This table illustrates the diversity within piperazine derivatives and their unique biological activities, emphasizing the significance of structural variations on pharmacological profiles.

特性

IUPAC Name |

tert-butyl 2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619631 | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-67-6 | |

| Record name | 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。